molecular formula C14H23NO4 B12957781 2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid

2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid

Cat. No.: B12957781
M. Wt: 269.34 g/mol
InChI Key: CEMVXENCQSPINE-VOTSOKGWSA-N
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Description

2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is added to facilitate the reaction .

Industrial Production Methods

Industrial production of Boc-protected amino acids often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for use in various applications .

Mechanism of Action

The mechanism by which 2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid exerts its effects is primarily through the protection and subsequent deprotection of the amine group. The Boc group stabilizes the amine, preventing it from reacting during intermediate steps of synthesis. Upon deprotection, the free amine can participate in further reactions, enabling the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)nona-6,8-dienoic acid is unique due to its specific structure, which includes a nonadienoic acid backbone. This structure provides distinct reactivity and properties compared to other Boc-protected compounds, making it valuable for specific synthetic applications .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

(6E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]nona-6,8-dienoic acid

InChI

InChI=1S/C14H23NO4/c1-5-6-7-8-9-10-11(12(16)17)15-13(18)19-14(2,3)4/h5-7,11H,1,8-10H2,2-4H3,(H,15,18)(H,16,17)/b7-6+

InChI Key

CEMVXENCQSPINE-VOTSOKGWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC(CCC/C=C/C=C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC=CC=C)C(=O)O

Origin of Product

United States

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